3-Hydroxytetradecanedioic acid (HYTD) is a long-chain dicarboxylic acid featuring a hydroxyl group. While its specific classification remains undefined within the provided literature, research suggests potential roles in fatty acid metabolism and bile acid regulation. [, ] Notably, HYTD has been identified as a potential biomarker for various health conditions, including childhood asthma and colon cancer. [, ]
While the precise mechanism of action of 3-Hydroxytetradecanedioic acid remains largely unknown, its identification as a potential biomarker in different health contexts hints at possible roles in inflammatory processes, metabolic pathways, and gut microbiome interactions. [, ] Further research is necessary to elucidate its specific mechanisms of action within these biological systems.
Research suggests that 3-Hydroxytetradecanedioic acid holds promise as a potential biomarker for childhood asthma development. A study analyzing urine metabolic profiles of neonates identified HYTD as one of the discriminative features associated with later asthma diagnosis. [] This finding suggests a potential link between HYTD levels in early life and the development of asthma, potentially offering insights into early disease mechanisms or risk stratification.
While not directly related to the provided literature, a separate study identified 3-Hydroxytetradecanedioic acid as a potential corrosion inhibitor for metals like aluminum, iron, and copper. [] This application highlights the diverse potential uses of HYTD beyond its role as a biomarker.
CAS No.: 106344-20-1
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 2922-44-3
CAS No.: 147075-91-0
CAS No.: 18120-67-7